molecular formula C21H16ClN3O2S2 B2383576 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1105223-31-1

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2383576
CAS No.: 1105223-31-1
M. Wt: 441.95
InChI Key: BYNDXBFNSXITBW-UHFFFAOYSA-N
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Description

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • 7-position substitution: A 4-chlorophenyl group, which enhances electron-withdrawing properties and influences aromatic π-π stacking interactions.

This scaffold is pharmacologically relevant due to its structural similarity to kinase inhibitors and anti-inflammatory agents. Its design likely exploits the thienopyrimidinone core’s ability to mimic purine bases, enabling interactions with enzymatic ATP-binding sites .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDXBFNSXITBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different substituents .

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide ()

  • Key difference : Substitution of 4-chlorophenyl with 4-fluorophenyl at the 7-position.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. The 3-methoxybenzyl group (vs. methylsulfanylphenyl) increases polarity but decreases lipophilicity.
  • Significance : Fluorine substitution often enhances metabolic stability and bioavailability in drug design .

Compound B: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()

  • Key difference : Replacement of the acetamide oxygen with a sulfanyl (-S-) group.
  • Impact : The sulfur atom increases molecular weight (MW = 409.89 g/mol vs. target compound’s ~428 g/mol estimated) and may enhance redox activity. The 4-methylphenyl group (vs. 3-methylsulfanylphenyl) reduces steric bulk.
  • Significance : Sulfur-containing groups can improve membrane permeability but may introduce metabolic liabilities .
Substituent Variations on the Acetamide Side Chain

Compound C: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide ()

  • Key difference : A 2-chloro-4-methylphenyl group replaces the 3-(methylsulfanyl)phenyl moiety.
  • MW = 409.89 g/mol.
  • Significance : Ortho-substituted aryl groups can disrupt coplanarity, affecting target binding .

Compound D : 2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide ()

  • Key difference: Replacement of the thienopyrimidinone core with a pyrimidoindole system.
  • The 2,4-difluorophenyl group introduces strong electron-withdrawing effects.
Physicochemical Properties
Property Target Compound (Estimated) Compound B Compound C
Molecular Weight (g/mol) ~428 409.89 409.89
H-Bond Donors 1 (amide NH) 1 1
H-Bond Acceptors 4 (amide O, pyrimidinone O) 4 4
LogP (Predicted) ~3.5 (high lipophilicity) ~3.2 ~3.8

Key Observations :

  • The methylsulfanyl group in the target compound increases lipophilicity (LogP) compared to Compounds B and C.
  • All compounds retain one H-bond donor (amide NH), critical for target engagement.
Crystallographic and Structural Insights
  • Hydrogen Bonding : In related acetamide derivatives (e.g., ), N–H⋯O hydrogen bonds form dimeric R₂²(10) motifs, stabilizing crystal packing. This suggests the target compound may exhibit similar solid-state behavior, influencing solubility and formulation .
  • Conformational Flexibility : Substituents like methylsulfanyl introduce torsional flexibility, as seen in , where dihedral angles between aromatic rings vary significantly (44.5°–77.5°). This flexibility may enable adaptive binding to biological targets .

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1105223-31-1) belongs to the thienopyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H16_{16}ClN3_{3}O2_{2}S2_{2}
  • Molecular Weight : 442.0 g/mol
  • Structure :
    2 7 4 chlorophenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl N 3 methylsulfanyl phenyl acetamide\text{2 7 4 chlorophenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl N 3 methylsulfanyl phenyl acetamide}

Biological Activity Overview

Thienopyrimidines exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The specific compound under study has shown promising results in various preclinical studies.

Anticancer Activity

Research indicates that thienopyrimidine derivatives can inhibit cell proliferation in several cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can effectively target the MEK/ERK signaling pathway, which is often dysregulated in cancers.

Cell Line Inhibition Concentration (µM) Mechanism
MV4-110.3MEK1/2 inhibition
MOLM131.2MEK1/2 inhibition

These findings suggest that the compound may also exhibit similar inhibition characteristics against specific leukemia cell lines.

Antimicrobial Activity

Thienopyrimidines have been reported to possess antimicrobial properties. Studies have shown that certain derivatives can act against bacterial and fungal pathogens, making them potential candidates for developing new antibiotics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound may alter receptor activity linked to inflammation and cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have assessed the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. For example, a study published in Bioactive Small Molecules highlighted the effectiveness of similar compounds in reducing cell viability through apoptosis induction.
  • In Vivo Studies : Animal model studies have shown that these compounds can reduce tumor size significantly when administered at specific dosages. For instance, a dosage of 10 mg/kg was effective in inhibiting tumor growth in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications on the phenyl rings or the thieno-pyrimidine core can enhance potency and selectivity against desired targets.

Modification Effect on Activity
Addition of methylsulfanylIncreased solubility
Chlorine substitutionEnhanced receptor binding

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Signal/ParameterStructural InsightSource
¹H NMR (DMSO)δ 2.5 (s, SCH₃), δ 7.8 (d, Ar-Cl)Methylsulfanyl/chlorophenyl groups
XRDSpace group P2₁/c, Z=8Monoclinic crystal system

Biological Activity Profiling

Q3 (Basic): What in vitro assays are recommended for preliminary evaluation of biological activity? A3:

  • Kinase inhibition : Use TRK or EGFR kinases in ATP-binding assays (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values typically <10 µM for active analogs .
  • Solubility : HPLC-based shake-flask method in PBS (pH 7.4) to assess bioavailability .

Q4 (Advanced): How can computational modeling guide target identification and SAR studies? A4:

  • Docking (AutoDock4) : Predict binding poses to kinases (e.g., TRK). The acetamide moiety forms hydrogen bonds with hinge regions (ΔG ~-9.2 kcal/mol) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity; chlorophenyl groups enhance potency via hydrophobic interactions .

Resolving Data Contradictions

Q5: How should researchers address discrepancies between in vitro activity and computational predictions? A5:

Validate assays : Repeat in vitro tests with orthogonal methods (e.g., SPR vs. fluorescence assays) to exclude false positives .

Check solvation effects : Use explicit solvent models in docking to account for hydration (e.g., WaterMap analysis) .

Crystallographic refinement : Re-examine electron density maps (SHELXL) to confirm ligand binding mode .

Q. Table 2: Structural Analogs and Modifications

Analog SubstituentBioactivity (IC₅₀, µM)Key Modification EffectSource
3,5-Dimethylphenyl0.45 (TRK)Increased hydrophobicity
2-Fluorophenyl1.2 (EGFR)Enhanced H-bonding capacity
4-Methoxyphenyl>50 (TRK)Reduced activity due to polarity

Advanced Crystallography Challenges

Q6: What strategies resolve partial disorder in the compound’s crystal structure? A6:

  • SHELXL refinement : Use PART instructions to model disordered regions (e.g., methylsulfanyl group occupancy <85%) .
  • Twinned data : Apply HKLF5 in SHELXL for twin law refinement (twin fraction ~0.3) .
  • Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder .

Stability and Degradation

Q7: Which conditions accelerate hydrolytic degradation, and how is stability improved? A7:

  • Stress testing : Incubate in pH 1.2 (simulated gastric fluid) and pH 9.0 buffers; LC-MS identifies cleavage products (e.g., free acetamide) .
  • Stabilization : Encapsulate in cyclodextrins or replace labile groups (e.g., methylsulfanyl → trifluoromethyl) .

Synthetic Byproduct Analysis

Q8: How are regiochemical byproducts characterized and minimized? A8:

  • HPLC-MS : Detect byproducts (e.g., di-substituted isomers) with retention times ±0.5 min from the main peak .
  • Optimization : Lower reaction temperature (50°C) and use bulky bases (DBU) to suppress side reactions .

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